17-epi Limaprost

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

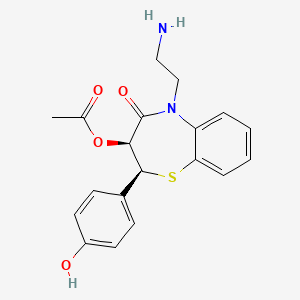

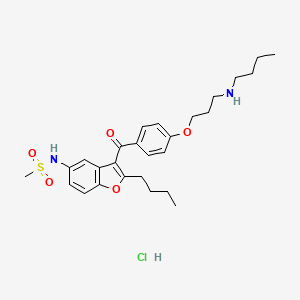

Limaprost is an oral prostaglandin E1 analogue . It is used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . It acts on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .

Synthesis Analysis

A highly sensitive and selective method has been developed and validated to determine limaprost, a prostaglandin (PG) E(1) analogue, in human plasma by on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry (2D-LC/MS/MS) due to the lack of efficient methods to determine very low levels of limaprost in plasma .

Molecular Structure Analysis

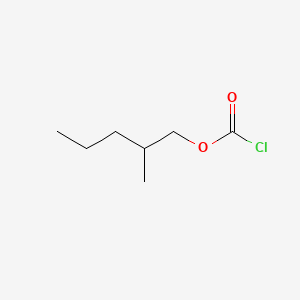

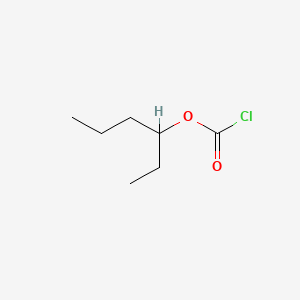

The molecular formula of Limaprost is C22H36O5 . The average molecular weight is 380.518 Da and the mono-isotopic mass is 380.256287 Da .

Chemical Reactions Analysis

To improve the ionization efficiency of limaprost, an oral prostaglandin E1 (PGE1) synthetic analog, a charge reversal derivatization strategy was investigated in electrospray ionization mass spectrometry (ESI-MS) .

Physical and Chemical Properties Analysis

Limaprost is a small molecule . The chemical formula is C22H36O5 . The average molecular weight is 380.525 and the mono-isotopic weight is 380.256274259 .

Aplicaciones Científicas De Investigación

Stabilization and Inclusion Complex Formation

- Limaprost, a derivative of prostaglandin E1, forms a stable ternary inclusion complex with α- and β-cyclodextrins in the solid state, enhancing its stability under humid conditions. This stability is crucial for the drug's efficacy and longevity (Inoue et al., 2016).

Therapeutic Applications

- Limaprost has been investigated for its effectiveness in treating erectile dysfunction. A study compared the effects of limaprost with a Chinese herbal drug, demonstrating significant improvement in patients treated with limaprost (Sato et al., 1997).

- In a rat model of chronic spinal cord compression, Limaprost Alfadex (a prostaglandin E1 derivative) prevented the deterioration of forced exercise capability, suggesting potential therapeutic applications in conditions like cervical spondylotic myelopathy (Kurokawa et al., 2011).

- Limaprost was found to be effective in improving health-related quality of life in patients with lumbar spinal stenosis, outperforming etodolac, a non-steroidal anti-inflammatory drug (Matsudaira et al., 2009).

Pharmacokinetics

- A study on the pharmacokinetic characteristics of Limaprost Alfadex in healthy Korean volunteers provided valuable insights into its absorption, distribution, and elimination patterns, crucial for optimizing therapeutic applications (Park et al., 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

Número CAS |

75554-85-7 |

|---|---|

Fórmula molecular |

C22H36O5 |

Peso molecular |

380.53 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)